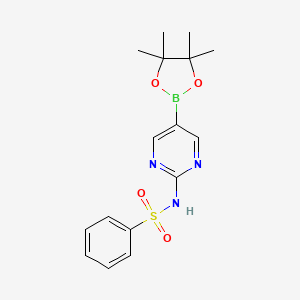

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide

Description

This compound is a boronic ester-functionalized pyrimidine derivative bearing a benzenesulfonamide group. Its structure features:

- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the pyrimidine C5 position, enabling Suzuki-Miyaura cross-coupling reactions .

- Benzenesulfonamide moiety: A sulfonamide (-SO₂NH₂) linked to a benzene ring at the pyrimidine C2 position, which may confer biological activity or influence solubility.

Molecular formula: C₁₇H₂₁BN₃O₄S (estimated from analogous structures in ). Applications: Potential use in medicinal chemistry (e.g., kinase inhibition ) and as a synthetic intermediate for biaryl coupling .

Properties

Molecular Formula |

C16H20BN3O4S |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H20BN3O4S/c1-15(2)16(3,4)24-17(23-15)12-10-18-14(19-11-12)20-25(21,22)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19,20) |

InChI Key |

DLDLVDDXHLVCFE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 5-bromo-2-pyrimidinylboronic acid with benzenesulfonamide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boron-containing dioxaborolane group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems in drug discovery.

Reaction Conditions and Outcomes

Key features:

-

Boron reactivity : The dioxaborolane group undergoes transmetallation with palladium, forming intermediates for C–C bond formation .

-

Steric effects : The tetramethyl groups on boron enhance stability but may reduce reaction rates with bulky substrates.

Nucleophilic Substitution at Pyrimidine/Sulfonamide Sites

The electron-deficient pyrimidine ring and sulfonamide nitrogen participate in SNAr reactions and functional group interconversions .

Example Transformations

-

Amination :

-

Halogenation :

Bromination at pyrimidine C-4 position using NBS (N-bromosuccinimide) under radical conditions.

Boron-Ligand Exchange Reactions

The dioxaborolane moiety undergoes ligand exchange with diols or fluorophores, enabling applications in:

-

Protease inhibition : Reversible binding to serine hydrolases via boronate ester formation.

-

Fluorescent labeling : Exchange with aryl diols for bioimaging probes.

Stability and Side Reactions

-

Hydrolysis : Moisture sensitivity leads to gradual decomposition to boronic acid:

\text{Dioxaborolane} + \text{H}_2\text{O} \rightarrow \text{Boronic acid} + 2,3-dimethyl-2,3-butanediol} -

Oxidation : Air-sensitive; forms boron-oxygen adducts under oxidative conditions.

Comparative Reactivity with Analogues

| Feature | N-(5-Dioxaborolanylpyrimidinyl)benzenesulfonamide | 4-Methyl Analogue |

|---|---|---|

| Suzuki coupling rate | Moderate (steric hindrance) | Faster (methyl aids electronic activation) |

| Hydrolysis stability | 48 hrs (50% RH) | 72 hrs (50% RH) |

| Biological target range | Kinases, proteases | Kinases, bacterial DHFR |

Mechanistic Insights

-

Cross-coupling pathway :

-

Role of sulfonamide : Enhances solubility in polar aprotic solvents, facilitating catalyst-substrate interactions .

This compound’s dual functionality as a boron reagent and sulfonamide makes it valuable for synthesizing complex therapeutics and functional materials. Experimental protocols require strict moisture control and catalyst optimization to maximize efficiency .

Scientific Research Applications

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery. The sulfonamide group can interact with various biological targets, contributing to its therapeutic potential .

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

Sulfonamide Substituent Variations

Heterocycle-Boronate Combinations

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine :

- 2,4-Difluoro-N-(2-methoxy-5-(4-methoxyquinolin-6-yl)pyridin-3-yl)benzenesulfonamide : Structural difference: Quinoline moiety introduced via cross-coupling. Synthesis yield: 28%, lower than pyrimidine derivatives due to steric complexity.

Key Comparative Data

†Yield from analogous synthesis in .

Biological Activity

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzenesulfonamide group and a boron-containing moiety. Its molecular formula is , and it has a molecular weight of approximately 275.36 g/mol.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The boron atom in the dioxaborolane structure may facilitate interactions with biomolecules through coordination chemistry.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that derivatives of benzenesulfonamide exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines.

- A notable study reported that a related compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value of 0.126 μM and showed selectivity against non-cancerous cells .

- Inhibition of Enzymatic Activity :

- Pharmacokinetics :

- Toxicity Studies :

Data Table: Summary of Biological Activities

Case Studies

Several case studies have examined the efficacy of compounds related to this compound:

- Case Study on Anticancer Efficacy :

- Safety Profile Evaluation :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via a multi-step approach. First, the pyrimidine core is functionalized with a boronate ester using Suzuki-Miyaura cross-coupling (palladium-catalyzed reaction of aryl halides with boronic acids/esters) . Subsequent sulfonylation introduces the benzenesulfonamide group via nucleophilic substitution. Intermediates are characterized using / NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). For boronate-containing intermediates, NMR is critical to confirm boron coordination .

Q. How is crystallographic data for this compound analyzed, and what software is recommended for structure refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection requires high-quality crystals, often grown via slow evaporation. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures, particularly for small molecules. Key parameters include R-factor (<5%), data-to-parameter ratios (>10:1), and validation using tools like PLATON .

Q. What spectroscopic techniques are essential for verifying the compound’s purity and functional groups?

- Methodology :

- NMR : / NMR confirms the aromatic pyrimidine and sulfonamide moieties. The dioxaborolane group is identified via NMR (~30 ppm for sp-hybridized boron).

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight and isotopic patterns.

- IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm) and B-O bonds (dioxaborolane at ~1400 cm) are critical .

Advanced Research Questions

Q. How can meta-selective C–H borylation be optimized for introducing the dioxaborolane group into pyrimidine derivatives?

- Methodology : Transition-metal catalysts (e.g., Ir or Rh with anionic ligands) enable regioselective borylation. Key factors include ligand choice (e.g., dtbpy for steric control), solvent (non-polar media for enhanced selectivity), and reaction temperature (80–100°C). Computational studies (DFT) predict activation barriers for competing pathways, guiding optimization . Contradictions in regioselectivity may arise from solvent polarity or competing π-π interactions, requiring iterative refinement .

Q. What challenges arise in resolving crystallographic disorder in the dioxaborolane moiety, and how are they addressed?

- Methodology : The flexible dioxaborolane ring may exhibit rotational disorder. Strategies include:

- Collecting low-temperature data (100 K) to reduce thermal motion.

- Using restraints (e.g., SIMU/DELU in SHELXL) to model disordered atoms.

- Validating with Hirshfeld surface analysis to ensure plausible bond lengths/angles .

Q. How do electronic properties (e.g., absolute electronegativity and hardness) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculates parameters like electronegativity (χ = (I + A)/2) and hardness (η = (I − A)/2), where I = ionization potential and A = electron affinity. These parameters predict nucleophilic/electrophilic behavior. For example, lower η values indicate softer electrophiles, enhancing reactivity in Suzuki-Miyaura couplings. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies mitigate competing side reactions during sulfonamide functionalization of boronate-containing pyrimidines?

- Methodology :

- Protecting Groups : Temporarily mask the boronate ester (e.g., as a pinacol ester) to prevent nucleophilic attack during sulfonylation.

- Reagent Selection : Use mild sulfonylating agents (e.g., benzenesulfonyl chloride with DMAP catalysis) to avoid B–O bond cleavage.

- Kinetic Monitoring : In situ IR or NMR tracks reaction progress, enabling early termination to minimize byproducts .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental outcomes in boronated pyrimidine reactivity?

- Methodology :

- Benchmarking : Compare DFT-predicted activation energies with experimental Arrhenius plots.

- Solvent Effects : Include implicit solvation models (e.g., SMD) in calculations to account for dielectric environments.

- Error Sources : Identify limitations in basis sets (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP) or neglect of dispersion forces .

Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ ~30 ppm (dioxaborolane B) | |

| NMR | δ 8.6–8.8 ppm (pyrimidine H), δ 7.5–7.7 ppm (sulfonamide aromatic H) | |

| IR | 1350 cm (S=O), 1400 cm (B-O) |

Table 2 : Crystallographic Refinement Parameters

| Parameter | Value | Reference |

|---|---|---|

| R-factor | <0.05 | |

| Data/Parameter | >10:1 | |

| Temperature | 100 K |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.